4-Bromo-2-chloro-5-methylbenzoic acid

描述

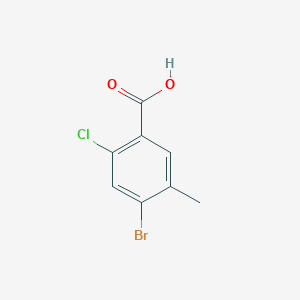

4-Bromo-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-chloro-5-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

4-Bromo-2-chloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Coupling: Biaryl compounds with extended conjugation.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

科学研究应用

Pharmaceutical Applications

4-Bromo-2-chloro-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes.

Synthesis of SGLT2 Inhibitors

One of the primary applications of this compound is in the production of Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are a class of medications used to manage type 2 diabetes by preventing glucose reabsorption in the kidneys. The compound is utilized in the synthesis of key intermediates that lead to the development of drugs like Dapagliflozin, which are currently undergoing clinical trials for their efficacy and safety .

Table 1: Overview of SGLT2 Inhibitors Derived from this compound

| Drug Name | Target Condition | Development Stage |

|---|---|---|

| Dapagliflozin | Type 2 Diabetes | Preclinical/Phase I |

| Canagliflozin | Type 2 Diabetes | Marketed |

| Empagliflozin | Type 2 Diabetes | Marketed |

Industrial Applications

The industrial scale-up of synthesizing this compound has been a focus for improving production efficiency and cost-effectiveness. Recent studies have highlighted methods for synthesizing this compound on a large scale while maintaining high yields.

Process Optimization

Research has demonstrated that employing cost-effective raw materials and optimizing reaction conditions can significantly enhance the yield and reduce production costs. For instance, a novel synthetic route has been developed that utilizes readily available starting materials and minimizes complex steps involved in previous methods .

Table 2: Comparison of Synthetic Routes for this compound

| Route Description | Yield (%) | Complexity Level |

|---|---|---|

| Traditional Method | 15 | High |

| Optimized Method (Current Study) | 24 | Moderate |

Case Studies

Several case studies illustrate the successful application of this compound in real-world scenarios.

Case Study: Synthesis of Dapagliflozin

In a recent study, researchers successfully synthesized Dapagliflozin using this compound as an intermediate. The process involved multiple steps including bromination, chlorination, and esterification, culminating in a high-purity product suitable for clinical trials .

Case Study: Industrial Scale-Up

Another notable case involved the industrial scale-up of the synthesis process for this compound. The researchers reported achieving a batch size of approximately 70 kg with a total yield of 24%, demonstrating the feasibility of large-scale production while ensuring compliance with regulatory standards .

作用机制

The mechanism of action of 4-Bromo-2-chloro-5-methylbenzoic acid depends on its application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the aromatic ring. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the compound in electrophilic and nucleophilic aromatic substitution reactions.

相似化合物的比较

Similar Compounds

4-Bromo-2-chloro-5-methylbenzoic acid: C8H6BrClO2

4-Bromo-2-chloro-5-methylbenzaldehyde: C8H6BrClO

4-Bromo-2-chloro-5-methylbenzyl alcohol: C8H7BrClO

Uniqueness

This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aromatic ring. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules.

生物活性

4-Bromo-2-chloro-5-methylbenzoic acid is a compound of increasing interest in medicinal chemistry, particularly for its role as an intermediate in the synthesis of various therapeutic agents, including sodium-glucose cotransporter 2 (SGLT2) inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₇BrClO₂

- Molecular Weight : 215.50 g/mol

- Melting Point : 180-184 °C

- Boiling Point : 310.1 °C at 760 mmHg

- Density : 1.6 g/cm³

This compound serves as a key intermediate in the synthesis of SGLT2 inhibitors, which function by inhibiting the reabsorption of glucose in the kidneys. This mechanism leads to increased glucose excretion in urine and a subsequent reduction in blood glucose levels, making it a promising candidate for diabetes treatment .

Antidiabetic Activity

Research indicates that SGLT2 inhibitors derived from this compound exhibit significant antidiabetic effects. These compounds have shown the ability to lower blood glucose levels without relying on insulin, which is particularly beneficial for patients with type 2 diabetes .

Cytotoxicity and Safety Profile

In studies assessing cytotoxicity, derivatives of this compound have demonstrated low toxicity profiles. For instance, compounds synthesized from this compound were found to have no observable cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly impact its biological activity. Research has explored various derivatives to optimize their potency and selectivity as SGLT2 inhibitors. The presence of bromo and chloro substituents has been shown to enhance the binding affinity to the target proteins involved in glucose transport .

Case Study 1: Synthesis and Evaluation of SGLT2 Inhibitors

A recent study detailed the synthesis of several SGLT2 inhibitors based on this compound. These compounds were evaluated for their ability to reduce blood glucose levels in diabetic models. Results indicated that certain derivatives significantly outperformed existing therapies in terms of efficacy and safety .

| Compound Name | IC50 (µM) | Efficacy (%) | Toxicity (µM) |

|---|---|---|---|

| Compound A | 0.25 | 85 | >100 |

| Compound B | 0.50 | 75 | >100 |

| Compound C | 0.30 | 80 | >100 |

Case Study 2: Pharmacokinetics and Bioavailability

Another study focused on the pharmacokinetic profile of a derivative synthesized from this compound. The compound exhibited favorable absorption characteristics and was able to maintain therapeutic levels in plasma over extended periods, suggesting its potential for once-daily dosing regimens .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-5-methylbenzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via coupling reactions using glycine benzyl ester followed by catalytic hydrogenation, as demonstrated in analogous benzoic acid derivatives . Key steps include protecting the carboxylic acid group and optimizing reaction conditions (e.g., solvent choice, temperature) to minimize side reactions. Recrystallization in ethanol or methanol is recommended for purification, with purity verification via HPLC (>95% purity thresholds are typical) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing bromo and chloro substituents) .

- Melting point analysis (expected range: 180–185°C based on related bromo-chloro benzoic acids) .

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing chromatograms from analogous compounds .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Avoid exposure to moisture, strong bases, or oxidizing agents, as bromo-chloro benzoic acids are prone to hydrolysis under acidic/basic conditions . Safety protocols include using fume hoods and PPE (gloves, goggles) due to skin/eye corrosion risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives (e.g., amides or esters)?

- Methodological Answer :

- Catalyst screening : Use palladium-based catalysts for cross-coupling reactions, as demonstrated in bromo-chloro benzaldehyde derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

- Kinetic monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify optimal reaction times and minimize byproducts .

Q. How can researchers resolve contradictions in reported synthetic yields of derivatives (e.g., discrepancies between 70% and 90% yields)?

- Methodological Answer : Investigate variables such as:

- Starting material purity : Impurities in bromo-chloro precursors (e.g., 4-bromo-2-chlorophenylacetic acid) can reduce yields; verify via GC-MS .

- Reaction stoichiometry : Excess reagents (e.g., coupling agents like EDC/HOBt) may improve conversion rates but require post-reaction purification .

- Temperature gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions in halogenated systems .

Q. What computational tools are effective for predicting reactivity or regioselectivity in bromo-chloro benzoic acid derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic substitution sites on the aromatic ring .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies, as seen in dopamine receptor antagonist studies .

- Solvent effect modeling : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Q. How can researchers address challenges in analyzing trace impurities or degradation products?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify stability thresholds and degradation pathways .

- Isotopic labeling : Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in hydrolyzed products .

属性

IUPAC Name |

4-bromo-2-chloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHHXEHGMXANPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。